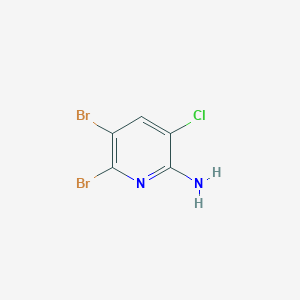
5,6-Dibromo-3-chloropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-3-chloropyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H3Br2ClN2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-chloropyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 3-chloropyridin-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the 5 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-3-chloropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used under mild conditions.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3-chloropyridin-2-amine.
Scientific Research Applications
5,6-Dibromo-3-chloropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-3-chloropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chloropyridin-3-amine: Another halogenated pyridine derivative with similar chemical properties.
5-Bromo-6-chloropyridin-2-amine: A related compound with one less bromine atom.
Uniqueness
5,6-Dibromo-3-chloropyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
IUPAC Name |
5,6-dibromo-3-chloropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUJLMBFVYPUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2933790.png)





![2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2933803.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2933806.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)


